1-(2,3-Dimethylphenyl)-2-butanol
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Overview
Description
1-(2,3-Dimethylphenyl)-2-butanol is an organic compound characterized by a butanol backbone substituted with a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-butanol typically involves the alkylation of 2,3-dimethylphenyl with a butanol derivative. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylphenyl is reacted with 2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of intermediates and the use of advanced separation techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 1-(2,3-Dimethylphenyl)-2-butanone.
Reduction: 1-(2,3-Dimethylphenyl)-2-butane.
Substitution: 1-(2,3-Dimethylphenyl)-2-chlorobutane.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(2,3-Dimethylphenyl)-2-butanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis and death. The compound’s potential therapeutic effects in medicine could involve modulation of specific enzymes or receptors, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-2-butanol can be compared with other similar compounds, such as:
1-(2,3-Dimethylphenyl)-2-propanol: Similar structure but with a shorter carbon chain.
1-(2,3-Dimethylphenyl)-2-pentanol: Similar structure but with a longer carbon chain.
1-(2,3-Dimethylphenyl)-2-hexanol: Similar structure but with an even longer carbon chain.
Uniqueness: The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties. Its balance between hydrophobic and hydrophilic regions makes it particularly useful in various applications, from chemical synthesis to potential therapeutic uses.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13)8-11-7-5-6-9(2)10(11)3/h5-7,12-13H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPSRXNIVOAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC(=C1C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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